molecular formula C6H5N3O B1620253 Imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 56468-21-4

Imidazo[1,5-a]pyrazin-8(7H)-one

Numéro de catalogue: B1620253
Numéro CAS: 56468-21-4
Poids moléculaire: 135.12 g/mol
Clé InChI: SLYRIXNICMCXFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position serves as a reactive site for nucleophilic aromatic substitution (SNAr). This reaction is pivotal for introducing aryl or alkoxy groups:

SubstrateReagents/ConditionsProductYieldSource
6-Bromo-3-alkyl-7-methyl derivativePhenols, Cs₂CO₃, 180°C6-Aryloxy derivatives60-85%
6-Bromo-3-alkyl-7-methyl derivativeAlkyl alcohols, NaHMDS, RT6-Alkoxy derivatives70-90%

Key Insight : The N7-methyl group enhances selectivity by sterically directing substitution to the 6-position, as demonstrated through computational modeling .

Regioselective Metalation

The core structure undergoes directed deprotonation for functionalization at specific positions:

PositionMetalating AgentElectrophileProductSelectivity RationaleSource
C3LiTMP (-78°C)Methyl iodide3-Methyl derivativesThermodynamic control
C5LDA (0°C)Benzaldehyde5-Benzyl derivativesKinetic control
C3/C5Sequential metalationI₂ or CO₂Diiodinated or dicarboxylatedQuantum mechanical calculations

Application : Dimetalation strategies enable the synthesis of polysubstituted derivatives for medicinal chemistry .

Cyclization Reactions

The scaffold is synthesized via multicomponent cyclization strategies:

Starting MaterialsConditionsProductYieldSource
Propargyl amine, 1,2-diaza-1,3-dienes, isothiocyanatesDMF, RT, 12h2-Thiohydantoin intermediates50-75%
2-Aminopyrazines, TosMICDBU, DMF, O₂ atmosphereImidazo[1,5-a]pyrazin-8(7H)-one derivatives58-65%

Mechanistic Note : Base-assisted intramolecular cyclization (e.g., DBU) drives ring closure .

Oxidation and Reduction

The pyrazinone ring undergoes redox transformations:

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO₄, acidic conditionsPyrazine-1,4-dione derivativesBioactive intermediate
ReductionLiAlH₄, THFDihydroimidazo-pyrazinolsSolubility enhancement

Cross-Coupling Reactions

Palladium-catalyzed couplings diversify substituents:

ReactionCatalytic SystemCoupling PartnerProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids6-Aryl derivatives70-85%
Buchwald–HartwigPd₂(dba)₃, XPhos, Cs₂CO₃AminesN-Alkylated analogs65-80%

Example : 6-Bromo-3-methyl derivatives coupled with 4-methoxyphenylboronic acid yield PDE1B inhibitors (IC₅₀: 1–100 nM) .

Cycloaddition and Annulation

Iodine-catalyzed annulation expands the scaffold:

ComponentsConditionsProductYieldSource
2-Aminopyrazine, aryl aldehyde, tert-butyl isocyanideI₂ (20 mol%), RT, 24hImidazo[1,2-a]pyrazines60-75%

Mechanism : Sequential condensation and [4+1] cycloaddition form fused rings .

Directed Remote Functionalization

Benzamide derivatives undergo remote C–H activation:

SubstrateReagents/ConditionsProductYieldSource
7-Benzamide analogLDA, THF, -78°CTriazadibenzoazulenone tricycles55%

Application : Access to novel tricyclic systems for kinase inhibition .

Table 2: Select Biological Derivatives

DerivativeModificationBiological Activity (IC₅₀)
6-(4-Methoxyphenoxy)SNAr with 4-methoxyphenolPDE1B inhibition: 10 nM
3-Methyl-C5-iodoSequential metalationBRD9 inhibition: 35 nM

Applications De Recherche Scientifique

Anticancer Activity

Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potential anticancer agents. Studies indicate that these compounds can inhibit specific protein kinases involved in cancer progression. For instance, certain derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Bromodomains

Another significant application of this compound is its role as a selective inhibitor of bromodomain-containing proteins. Bromodomains are implicated in the regulation of gene expression and are considered promising targets for cancer therapy. Research has demonstrated that this compound exhibits potent inhibitory effects on these proteins, suggesting its utility in developing novel anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Inhibitors derived from this compound have shown potential in treating conditions such as arthritis by targeting specific pathways involved in inflammation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the transformation of mesoionic 1,3-oxazolium-5-olates into the target compound through a one-pot reaction process. This approach not only simplifies the synthesis but also enhances yield and purity .

Structural Modifications

Various structural modifications of this compound have been explored to enhance its pharmacological properties. For example, introducing different substituents at specific positions on the pyrazine ring can significantly alter biological activity and selectivity towards target proteins .

Case Study: Anticancer Activity

A study published in Heterocycles demonstrated that a series of this compound derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study: Bromodomain Inhibition

In another investigation, researchers synthesized several analogs of this compound and evaluated their binding affinity to bromodomain proteins using surface plasmon resonance techniques. Results indicated that certain derivatives displayed high binding affinities and selectivity, making them suitable candidates for further development as therapeutic agents targeting epigenetic regulators in cancer therapy .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Bromodomain InhibitionPotent inhibitors with high binding affinity ,
Anti-inflammatory EffectsPotential treatment for arthritis through kinase inhibition ,

Mécanisme D'action

The mechanism of action of Imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

    Imidazo[1,2-a]pyrazine: Another fused ring system with similar structural features but different reactivity and applications.

    Imidazo[1,2-a]pyrimidine: Known for its versatility in synthetic chemistry and drug development.

    Imidazo[1,5-a]pyridine: Noted for its luminescent properties and use in optoelectronic devices.

Uniqueness: Imidazo[1,5-a]pyrazin-8(7H)-one stands out due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in applications requiring precise molecular interactions and stability.

Activité Biologique

Imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, focusing on its role as an inhibitor of various proteins implicated in cancer and neurological disorders.

Chemical Structure and Synthesis

This compound features a fused imidazole and pyrazine ring system, which contributes to its biological activity. Various derivatives of this compound have been synthesized to enhance its efficacy against specific biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • One-pot transformations from mesoionic compounds.
  • Condensation reactions involving pyrazinones and imidazoles .

1. BRD9 Inhibition

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the BRD9 protein, a member of the bromodomain and extraterminal (BET) family. BRD9 is involved in chromatin remodeling and has been implicated in various cancers.

  • In Vitro Studies : Compounds such as 27 and 29 exhibited strong inhibitory activity against BRD9 with IC50 values indicating effective inhibition at low concentrations (sub-micromolar range) .
  • Anti-proliferative Effects : These compounds also demonstrated significant anti-proliferative effects against tumor cell lines, suggesting their potential utility in cancer therapy .

2. Antioxidant Properties

This compound derivatives have shown promising antioxidant activities. In vitro studies indicated that certain derivatives effectively protected against oxidative stress-induced damage in cellular models .

CompoundAntioxidant ActivityMechanism
DiarylimidazopyrazinonesHighScavenging free radicals
AminopyrazinesModerateReducing oxidative stress

3. Neurological Applications

The compound has also been explored for its neuropharmacological properties. Some derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR), which are crucial in treating disorders such as epilepsy and schizophrenia.

  • Pharmacological Profile : Studies showed that certain derivatives had favorable pharmacokinetic properties, including good brain penetration and metabolic stability .

Case Study 1: BRD4 Inhibition

A series of 7-methylthis compound derivatives were evaluated for their ability to inhibit BRD4, another member of the BET family. One compound demonstrated IC50 values of 130 nM for BRD4(1) and 76 nM for BRD4(2), indicating significant potential for cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another derivative was identified as a potent Src-family kinase inhibitor with notable anti-inflammatory effects in vivo. This suggests that this compound may play a role in managing inflammatory diseases .

Propriétés

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRIXNICMCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308809
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56468-21-4
Record name NSC209767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrazin-8(7H)-one
Reactant of Route 2
Imidazo[1,5-a]pyrazin-8(7H)-one
Reactant of Route 3
Imidazo[1,5-a]pyrazin-8(7H)-one
Reactant of Route 4
Imidazo[1,5-a]pyrazin-8(7H)-one
Reactant of Route 5
Imidazo[1,5-a]pyrazin-8(7H)-one
Reactant of Route 6
Imidazo[1,5-a]pyrazin-8(7H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.